N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, nitro, dichlorophenyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compoundsThe final steps involve the addition of the bromo-nitrophenyl group and the formation of the methanimine linkage under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C20H10BrCl2N3O3 |
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Molecular Weight |
491.1 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10BrCl2N3O3/c21-15-5-1-11(7-18(15)26(27)28)10-24-13-3-6-19-17(9-13)25-20(29-19)14-4-2-12(22)8-16(14)23/h1-10H |
InChI Key |
NEYDVJZJVBCUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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